(Lys7)-Dermorphin
Overview
Description
(Lys7)-Dermorphin is a synthetic analog of dermorphin, a naturally occurring opioid peptide found in the skin of certain South American frogs. Dermorphin is known for its potent analgesic properties, being significantly more powerful than morphine. The modification at the seventh position with lysine enhances its stability and bioavailability, making this compound a compound of interest in pain management research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Lys7)-Dermorphin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, allowing for the efficient synthesis of peptides with high purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions: (Lys7)-Dermorphin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The lysine residue can be modified through acylation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Acylated or alkylated lysine derivatives.
Scientific Research Applications
(Lys7)-Dermorphin has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain pathways and its interaction with opioid receptors.
Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new pain management therapies and as a reference standard in analytical laboratories.
Mechanism of Action
(Lys7)-Dermorphin exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The lysine modification enhances the peptide’s stability and bioavailability, allowing for more effective receptor interaction and prolonged analgesic effects.
Comparison with Similar Compounds
Dermorphin: The natural analog with similar analgesic properties but lower stability.
Deltorphin: Another opioid peptide with high affinity for delta-opioid receptors.
Endomorphin: Endogenous peptides with high selectivity for mu-opioid receptors.
Uniqueness of (Lys7)-Dermorphin:
Enhanced Stability: The lysine modification at the seventh position increases the peptide’s resistance to enzymatic degradation.
Improved Bioavailability: The modification also enhances the peptide’s ability to cross biological membranes, making it more effective in vivo.
Potent Analgesic: this compound is significantly more potent than traditional opioids like morphine, offering potential for use in pain management with reduced dosages.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQFQPLBIBLJE-NKQYGYANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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